molecular formula C16H32O2 B14470693 Pentadecyl formate CAS No. 66271-76-9

Pentadecyl formate

Cat. No.: B14470693
CAS No.: 66271-76-9
M. Wt: 256.42 g/mol
InChI Key: VKKORNNWDOUPBW-UHFFFAOYSA-N
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Description

Pentadecyl formate is an organic compound classified as an ester It is formed from the reaction between pentadecanol and formic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecyl formate can be synthesized through the esterification reaction between pentadecanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the mixture of pentadecanol and formic acid in the presence of the catalyst, followed by purification to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes are designed to optimize yield and purity while minimizing production costs. The use of advanced catalysts and reaction conditions can enhance the efficiency of the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pentadecyl formate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form pentadecanol and formic acid.

    Reduction: Reduction of this compound can yield pentadecanol.

    Oxidation: Oxidation of this compound can lead to the formation of pentadecanoic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products Formed

    Hydrolysis: Pentadecanol and formic acid.

    Reduction: Pentadecanol.

    Oxidation: Pentadecanoic acid.

Scientific Research Applications

Pentadecyl formate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of pentadecyl formate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release pentadecanol and formic acid, which may exert biological effects. The specific molecular targets and pathways involved in its action depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Pentadecanoic acid: An odd-chain saturated fatty acid with similar carbon chain length but different functional group.

    Pentadecanol: An alcohol with the same carbon chain length as pentadecyl formate.

    Hexadecyl formate: An ester with a similar structure but a longer carbon chain.

Uniqueness

This compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to similar compounds like pentadecanoic acid and pentadecanol. Its ester linkage makes it more reactive in certain chemical reactions, such as hydrolysis and reduction, compared to its alcohol and acid counterparts.

Properties

CAS No.

66271-76-9

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

pentadecyl formate

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17/h16H,2-15H2,1H3

InChI Key

VKKORNNWDOUPBW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCOC=O

Origin of Product

United States

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